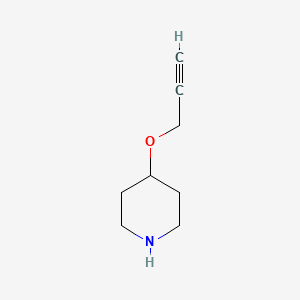

4-(Prop-2-yn-1-yloxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-ynoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-7-10-8-3-5-9-6-4-8/h1,8-9H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWWBTTXRARIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Piperidine and Alkyne Moieties for Enhanced Synthetic Versatility

The molecular structure of 4-(Prop-2-yn-1-yloxy)piperidine is a strategic amalgamation of two highly valuable functional groups in medicinal chemistry: the piperidine (B6355638) ring and the propargyl group (a terminal alkyne). This combination results in a bifunctional linker, a molecule with two reactive sites that can be addressed in subsequent chemical transformations. lumiprobe.comlumiprobe.com

The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent scaffold in a vast number of pharmaceuticals and natural products. lifechemicals.commdpi.com Its three-dimensional structure is a desirable feature for creating molecules that can effectively interact with biological targets. lifechemicals.com The nitrogen atom of the piperidine ring can act as a basic center or be further functionalized, providing a point for molecular elaboration.

On the other hand, the terminal alkyne of the propargyl group is a highly versatile functional group, renowned for its participation in a variety of coupling reactions. Most notably, it is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govuniupo.it This reaction allows for the efficient and specific formation of a stable triazole ring, which can link the piperidine-containing fragment to another molecule of interest. nih.gov The alkyne can also undergo other transformations, such as Sonogashira coupling, A3 coupling (aldehyde-alkyne-amine), and various cyclization reactions. acs.orgfabad.org.tr

The strategic placement of the propargyl ether at the 4-position of the piperidine ring provides a synthetically accessible and stable linkage, allowing for the independent reactivity of both the piperidine nitrogen and the terminal alkyne. This orthogonality is crucial for the controlled, stepwise construction of complex molecules.

Potential As a Precursor for Diverse Chemical Space Exploration

Retrosynthetic Disconnections and Strategic Approaches to the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the key disconnection lies at the ether bond.

Analysis of Ether Formation Pathways at the C-4 Position of Piperidine

The most logical retrosynthetic disconnection of this compound is at the ether linkage, suggesting a Williamson ether synthesis. masterorganicchemistry.com This approach involves the reaction of an alkoxide with an alkyl halide. Two primary disconnection pathways are possible:

Pathway A: Disconnection of the C-O bond where the oxygen remains with the piperidine fragment. This leads to 4-hydroxypiperidine (B117109) and a propargyl halide (e.g., propargyl bromide) as the synthons. This is generally the preferred route due to the commercial availability and lower cost of 4-hydroxypiperidine and propargyl bromide.

Pathway B: Disconnection where the oxygen remains with the propargyl fragment. This would involve propargyl alcohol and a 4-halopiperidine derivative. This route is less common due to the potential for competing elimination reactions and the generally higher cost and lower stability of 4-halopiperidines.

Consideration of Propargyl Moiety Introduction

The introduction of the propargyl group is a critical step. While direct propargylation using propargyl halides is the most straightforward method, alternative strategies exist. One such method is the Nicholas reaction, which involves the use of a dicobalt hexacarbonyl-stabilized propargyl cation. nih.gov This method can be particularly useful for substrates that are sensitive to the basic conditions typically employed in the Williamson ether synthesis. nih.gov However, for a relatively simple molecule like this compound, the direct O-alkylation is often more efficient.

Direct Synthetic Routes to this compound

The most common and direct method for synthesizing this compound is the O-alkylation of a 4-hydroxypiperidine derivative.

O-Alkylation of 4-Hydroxypiperidine Derivatives with Propargyl Halides

This method follows the classical Williamson ether synthesis pathway. masterorganicchemistry.com The reaction involves the deprotonation of the hydroxyl group of 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace the halide from propargyl bromide or chloride in an SN2 reaction. masterorganicchemistry.comyoutube.com

The efficiency of the O-alkylation reaction is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, and temperature.

Bases: A strong base is required to deprotonate the alcohol. Common bases include sodium hydride (NaH), potassium hydride (KH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH). nih.govresearchgate.net Sodium hydride is frequently used as it forms a non-nucleophilic hydride that irreversibly deprotonates the alcohol, driving the reaction forward. youtube.com

Solvents: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are generally preferred as they can solvate the cation of the base without solvating the nucleophilic alkoxide, thus increasing its reactivity. chem-station.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation step. nih.gov Subsequently, the reaction mixture is typically allowed to warm to room temperature or gently heated to facilitate the SN2 reaction. nih.gov

Table 1: Optimization of Reaction Conditions for O-Alkylation

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that provides irreversible deprotonation. |

| Potassium tert-Butoxide (t-BuOK) | Strong, sterically hindered base suitable for many applications. | |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent that enhances the nucleophilicity of the alkoxide. chem-station.com |

| Dimethylformamide (DMF) | Highly polar aprotic solvent that can accelerate SN2 reactions. chem-station.com | |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the deprotonation, followed by warming to promote the substitution reaction. nih.gov |

The secondary amine of the piperidine ring is also nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to N-alkylation as a side product. To prevent this, the nitrogen atom is often protected with a suitable protecting group. wiley.comwikipedia.org

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines. wikipedia.org It is stable under the basic conditions of the Williamson ether synthesis but can be easily removed under acidic conditions. chemicalbook.com The synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine is a standard procedure. google.com

The use of N-Boc-4-hydroxypiperidine as the starting material ensures that the O-alkylation occurs selectively at the C-4 hydroxyl group. nih.gov After the ether formation, the Boc group can be deprotected using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane to yield the final product, this compound. chemicalbook.com

Table 2: Role of Boc-Protection in the Synthesis

| Step | Reaction | Purpose |

|---|---|---|

| 1. Protection | 4-Hydroxypiperidine + (Boc)₂O | To selectively block the nucleophilic nitrogen atom of the piperidine ring. wikipedia.org |

| 2. O-Alkylation | N-Boc-4-hydroxypiperidine + Propargyl bromide | To introduce the propargyl group at the C-4 hydroxyl position without N-alkylation. nih.gov |

| 3. Deprotection | N-Boc-4-(prop-2-yn-1-yloxy)piperidine + Acid (e.g., TFA, HCl) | To remove the Boc protecting group and yield the final target compound. chemicalbook.com |

Alternative Etherification Methodologies (e.g., Mitsunobu Reaction, if applicable)

The Mitsunobu reaction stands out as a powerful alternative for forming the C-O bond required in this compound. nih.gov This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, phenyl ethers, and thioethers. organic-chemistry.org It is a redox-condensation reaction that couples an alcohol, such as a 4-hydroxypiperidine derivative, with an acidic nucleophile. nih.gov

The reaction typically employs a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The process involves the activation of the alcohol's hydroxyl group by the phosphine-azodicarboxylate adduct, rendering it a good leaving group. organic-chemistry.org Subsequent nucleophilic attack completes the ether formation.

A defining characteristic of the Mitsunobu reaction is the predictable inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in stereoselective synthesis. organic-chemistry.orgresearchgate.net While direct use of the weakly acidic propargyl alcohol as the nucleophile can be challenging, the reaction is highly effective for coupling 4-hydroxypiperidine with other nucleophiles and has been successfully applied in the synthesis of complex chiral piperidine derivatives, demonstrating its utility for this class of compounds. nih.gov

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent Role | Example Compound(s) | Function |

|---|---|---|

| Reducing Agent | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and is oxidized to triphenylphosphine oxide. |

| Oxidizing Agent | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Activates the PPh₃ and is reduced to a hydrazine (B178648) derivative. researchgate.net |

| Alcohol Substrate | Functionalized 4-Hydroxypiperidine | Provides the backbone of the target molecule. |

Synthesis of Key Precursors and Intermediates

Preparation of Functionalized 4-Hydroxypiperidine Derivatives

The secondary amine in the piperidine ring is a nucleophile and can compete with the hydroxyl group in etherification reactions. To ensure selectivity, the nitrogen is typically protected with a suitable functional group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its straightforward removal. chemimpex.com

N-Boc-4-hydroxypiperidine is a key intermediate, which can be synthesized in a two-step process. First, 4-piperidone (B1582916) is reduced to 4-hydroxypiperidine using a reducing agent like sodium borohydride (B1222165). Subsequently, the nitrogen is protected by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as potassium carbonate. google.com Other derivatives can also be prepared to modify the final compound's properties. nih.govgoogle.com

Table 2: Synthesis of Selected 4-Hydroxypiperidine Precursors

| Precursor | Starting Material(s) | Key Reagents | Typical Synthesis Step | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxypiperidine | 4-Piperidone | Sodium borohydride (NaBH₄), Methanol | Reduction of ketone | google.com |

| N-Boc-4-hydroxypiperidine | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (Boc₂O), Potassium carbonate, Methanol | N-protection | google.com |

Synthesis of Propargylating Reagents

The propargyl group is introduced using a reactive species known as a propargylating agent. Propargyl halides, such as propargyl bromide and propargyl chloride, are the most common reagents for this purpose. mdpi.com Propargyl bromide, for instance, was used to synthesize the structurally related compound 4-(prop-2-yn-1-yloxy)-2,2,6,6-tetramethylpiperidin-1-oxyl. nih.gov

These reagents can be prepared from the commercially available propargyl alcohol. For example, propargyl chloride can be synthesized by reacting propargyl alcohol with phosphorus trichloride (B1173362) in the presence of pyridine, which neutralizes the HCl byproduct. labinsights.nl

Table 3: Common Propargylating Reagents and Their Synthesis

| Propargylating Reagent | Precursor | Key Reagents | Description | Reference(s) |

|---|---|---|---|---|

| Propargyl Chloride | Propargyl alcohol | Phosphorus trichloride (PCl₃), Pyridine | Reaction of an alcohol with a chlorinating agent. labinsights.nl | labinsights.nl |

| Propargyl Bromide | Propargyl alcohol | Phosphorus tribromide (PBr₃) | A common method for converting alcohols to alkyl bromides. | mdpi.com |

Purification and Isolation Techniques for the Target Compound and its Intermediates

Achieving high purity for the final product and all intermediates is essential for confirming chemical structures and for any subsequent applications. A combination of chromatographic and classical purification techniques is typically employed.

Chromatographic Separation Methods (Column Chromatography, Preparative HPLC)

Column chromatography is the workhorse for purification in organic synthesis, effectively separating the desired compound from byproducts and unreacted starting materials. For piperidine derivatives, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The ratio is optimized to achieve good separation, with a 1:4 ratio of ethyl acetate to hexane being reported for the purification of related piperidinone compounds. chemrevlett.com

For achieving very high purity, especially on a smaller scale, Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be utilized. This method offers higher resolution than standard column chromatography.

Recrystallization and Distillation for Compound Purification

Recrystallization is a powerful and economical technique for purifying solid compounds. The crude solid is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the solvent. chemrevlett.com The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures. A variety of solvents have been successfully used for recrystallizing piperidine derivatives, demonstrating the versatility of this technique. chemrevlett.com

Table 4: Solvents Used for Recrystallization of Piperidine Derivatives

| Solvent(s) | Compound Type | Reference(s) |

|---|---|---|

| Ethanol | Piperidin-4-one derivatives | chemrevlett.comchemrevlett.com |

| Methanol | 3,5-bis-benzylidene-piperidin-4-one | chemrevlett.com |

| Benzene-Petroleum ether | N-acyl-piperidin-4-ones | chemrevlett.com |

For liquid compounds, such as some of the precursors or potentially the final N-unsubstituted piperidine product, distillation is the preferred method of purification. For compounds with high boiling points, vacuum distillation is employed to lower the boiling point and prevent decomposition at high temperatures.

Green Chemistry Principles in the Synthesis of this compound

The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, are being increasingly integrated into the synthesis of fine chemicals like this compound. The focus is on modifying the traditional Williamson ether synthesis to align with these principles.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) like dimethylformamide (DMF) or acetonitrile, which pose environmental and health risks. Green chemistry encourages the substitution of these solvents with more benign alternatives or, ideally, the elimination of the solvent altogether.

Environmentally Benign Solvents:

For the synthesis of piperidine derivatives, including potentially this compound, the use of greener solvents has been explored. Ethanol, for instance, is considered an environmentally preferable solvent as it can be derived from renewable resources and is less toxic than methanol. numberanalytics.com Water, the most environmentally benign solvent, has also been successfully used in the synthesis of some piperidines, particularly in hydrogenation reactions. researchgate.netcrdeepjournal.org The use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride and urea (B33335) or glucose, represents a promising green alternative. rsc.org These solvents are often biodegradable, have low toxicity, and can be easily prepared. rsc.org While direct application to this compound is not extensively documented, the synthesis of other piperidin-4-one derivatives in a glucose-urea DES has shown high yields, suggesting its potential applicability. rsc.org

Solvent-Free Reaction Conditions:

Eliminating the solvent entirely is a primary goal of green synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions. masterorganicchemistry.comresearchgate.net For ether synthesis, reactions can be carried out by adsorbing the reactants onto a solid support, such as CsF-Celite, and irradiating the mixture with microwaves. masterorganicchemistry.com This approach often leads to significantly reduced reaction times and simplified work-up procedures. Another solvent-free method involves grinding the reactants together, a technique known as mechanochemistry, which can be particularly effective for solid-state reactions.

The following table summarizes the potential green solvent and solvent-free approaches for the synthesis of this compound.

| Synthetic Approach | Solvent/Condition | Rationale for "Green" Designation | Potential Advantages |

| Benign Solvent | Ethanol | Renewable feedstock, lower toxicity. numberanalytics.com | Improved safety profile. |

| Water | Non-toxic, abundant, non-flammable. researchgate.netcrdeepjournal.org | Minimal environmental impact. | |

| Deep Eutectic Solvents (e.g., Glucose-Urea) | Biodegradable, low toxicity, easy preparation. rsc.org | High yields, environmentally safe. rsc.org | |

| Solvent-Free | Microwave-Assisted (on solid support) | Elimination of solvent, energy efficiency. masterorganicchemistry.comresearchgate.net | Rapid reaction rates, cleaner product profiles. masterorganicchemistry.com |

| Mechanochemistry (Grinding) | Elimination of solvent, low energy input. | Reduced waste and energy consumption. |

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions with less waste. In the context of synthesizing this compound, catalytic systems can be employed to enhance the Williamson ether synthesis or to enable entirely new, more atom-economical routes.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a particularly valuable technique for reactions involving immiscible reactants, such as the aqueous solution of a deprotonated alcohol and an organic solution of an alkyl halide. crdeepjournal.orgnih.gov In the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the 4-hydroxypiperidinolate anion from the aqueous phase to the organic phase where it can react with the propargyl halide. crdeepjournal.orgfrancis-press.com This method can eliminate the need for anhydrous conditions and strong, hazardous bases like sodium hydride, allowing the use of aqueous sodium or potassium hydroxide instead. crdeepjournal.org The benefits of PTC include milder reaction conditions, faster reaction rates, higher yields, and a reduction in the use of hazardous organic solvents. crdeepjournal.orgnih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis:

Both microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, often leading to cleaner reactions with fewer byproducts.

Microwave-Assisted Synthesis: By directly heating the reactants, microwaves can dramatically reduce reaction times from hours to minutes. masterorganicchemistry.com The synthesis of various ethers under microwave irradiation has been shown to be highly efficient, often proceeding in high yields with or without a solvent. masterorganicchemistry.com For the synthesis of this compound, this could translate to a more energy-efficient process with a higher throughput.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high pressures and temperatures, leading to increased mass transfer and reaction rates. numberanalytics.com Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives, often resulting in improved yields and shorter reaction times under milder conditions. numberanalytics.com

The table below outlines the comparison between conventional and green catalytic approaches for ether synthesis, applicable to the preparation of this compound.

| Feature | Conventional Williamson Ether Synthesis | Green Catalytic Approaches |

| Base | Strong, hazardous bases (e.g., NaH) | Milder bases (e.g., aq. NaOH, K2CO3) crdeepjournal.org |

| Solvent | Volatile organic solvents (e.g., DMF, THF) | Water, ethanol, or solvent-free numberanalytics.comresearchgate.netmasterorganicchemistry.com |

| Energy Input | Prolonged heating (hours) | Reduced reaction times (minutes) with microwaves or ultrasound masterorganicchemistry.com |

| Catalyst | Often stoichiometric base | Catalytic amounts of phase-transfer catalyst crdeepjournal.orgnih.gov |

| Waste Generation | Significant solvent and salt waste | Reduced waste due to solvent elimination/recycling and catalytic nature crdeepjournal.orgnih.gov |

| Efficiency | Moderate to good yields | Often higher yields and improved atom economy crdeepjournal.orgmasterorganicchemistry.com |

Chemical Reactivity and Derivatization Strategies of 4 Prop 2 Yn 1 Yloxy Piperidine

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is a highly valuable functional handle for carbon-carbon and carbon-heteroatom bond formation. Its linear geometry and the acidity of the terminal proton allow for a range of reactions, most notably cycloadditions and cross-coupling reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govnih.gov This reaction involves the coupling of a terminal alkyne, such as the one present in 4-(prop-2-yn-1-yloxy)piperidine, with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govnih.gov The resulting triazole serves as a robust and chemically stable linker, often considered a bioisostere for the amide bond due to its similar size, planarity, and dipole moment. nih.govnih.gov The CuAAC reaction is known for its exceptional reliability and efficiency, proceeding under mild conditions, often at room temperature and in various solvents, including water. nih.govscispace.com

The CuAAC reaction is remarkably general, tolerating a wide array of functional groups on both the alkyne and the azide partner. nih.gov This broad scope makes this compound a suitable partner for a diverse range of azide substrates. Primary, secondary, and tertiary azides, as well as aliphatic, aromatic, and heteroaromatic azides, generally react efficiently. nih.gov The electronic properties of the substituents on the azide have a minimal effect on the reaction's success. nih.gov

However, there are some limitations to consider. While propargyl compounds like this compound are generally excellent substrates, certain electronically activated alkynes can be prone to side reactions like Michael addition. nih.gov Additionally, highly sterically hindered azides may exhibit slower reaction rates. The presence of functional groups that can coordinate strongly to the copper catalyst may also interfere with the reaction, sometimes necessitating the use of accelerating ligands. nih.gov The choice of solvent and copper source can also influence the reaction outcome, particularly in the context of bioconjugation where the presence of copper ions can be detrimental to biological molecules. nih.gov

Table 1: Representative Azide Substrates for CuAAC Reactions

| Azide Substrate | Product Type | Notes |

|---|---|---|

| Benzyl azide | 1,4-Disubstituted triazole | A common model substrate for studying CuAAC reaction kinetics and catalyst efficiency. researchgate.net |

| Azido-functionalized biomolecules | Bioconjugates | Enables the labeling and tracking of proteins, nucleic acids, and other biological macromolecules. nih.govproquest.com |

| Azido-functionalized polymers | Modified polymers | Allows for the synthesis of well-defined polymer architectures. |

| Small molecule azides | Diverse functionalized triazoles | Used in drug discovery and materials science to create libraries of compounds for screening. |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

Regioselectivity of 1,2,3-Triazole Formation

A key feature of the CuAAC reaction is its high regioselectivity. nih.gov The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov In contrast, the copper(I)-catalyzed version almost exclusively produces the 1,4-disubstituted-1,2,3-triazole isomer. nih.govrsc.org This high degree of control is a direct result of the reaction mechanism, which is believed to involve the formation of a copper acetylide intermediate. nih.gov

Quantum chemical studies have shed light on the origins of this regioselectivity, indicating that the formation of the 1,4-isomer is kinetically and thermodynamically favored over the 1,5-isomer. nih.govresearchgate.net The reaction pathway leading to the 1,4-product has a lower activation energy barrier. researchgate.net The specific ligands coordinated to the copper(I) center can also influence the reaction mechanism and, consequently, the regioselectivity, although the preference for the 1,4-isomer is generally maintained. nih.govresearchgate.net

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to introduce aromatic and heteroaromatic moieties at the terminus of the propargyl group.

The Sonogashira coupling is compatible with a wide range of aryl and heteroaryl halides. The reactivity of the halide generally follows the order I > Br > Cl. libretexts.org Aryl iodides are highly reactive and often couple under mild conditions. libretexts.org Aryl bromides are also common substrates, though they may require more forcing conditions or more active catalyst systems. beilstein-journals.org The coupling of aryl chlorides is the most challenging due to the strength of the C-Cl bond and often necessitates the use of specialized, highly active catalysts. libretexts.org

The electronic nature of the substituents on the aryl or heteroaryl halide can influence the reaction rate. Electron-withdrawing groups on the aromatic ring generally facilitate the oxidative addition step in the catalytic cycle, leading to faster reactions. Conversely, electron-donating groups can slow the reaction down. nih.gov

Table 2: Representative Coupling Partners for Sonogashira Reactions

| Coupling Partner | Product Type | Notes |

|---|---|---|

| Iodobenzene | Aryl-substituted alkyne | A standard substrate for optimizing Sonogashira reaction conditions. libretexts.org |

| 4-Bromopyridine | Heteroaryl-substituted alkyne | Demonstrates the applicability of the reaction to heterocyclic systems. |

| 2-Chloro-5-nitropyridine | Functionalized heteroaryl-substituted alkyne | The electron-withdrawing nitro group facilitates the coupling of the less reactive chloride. |

| Aryl triflates | Aryl-substituted alkyne | Triflates can be used as an alternative to halides. |

Sonogashira Cross-Coupling Reactions

Catalyst Systems and Ligand Effects in sp-sp2 Carbon-Carbon Bond Formation

The choice of catalyst and ligand is crucial for a successful Sonogashira coupling. The most common palladium sources are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The phosphine (B1218219) ligands play a critical role in stabilizing the palladium center and influencing its reactivity. Bulky and electron-rich phosphine ligands can enhance the efficiency of the catalyst, particularly for less reactive halides. libretexts.org

In recent years, significant effort has been devoted to developing more active and robust catalyst systems. These include palladium complexes with N-heterocyclic carbene (NHC) ligands, which have shown excellent activity for the coupling of challenging substrates like aryl chlorides. libretexts.org Pincer-type ligands have also been explored, offering high stability and catalytic efficiency. rsc.org

While the classic Sonogashira reaction employs a copper(I) co-catalyst, typically CuI, copper-free protocols have been developed. beilstein-journals.orgunf.edu These are advantageous as they avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in copper-catalyzed reactions. beilstein-journals.org Copper-free Sonogashira reactions often require the use of highly active palladium catalysts and specific bases and solvents. beilstein-journals.org

Hydration, Hydroamination, and Hydrohalogenation of the Alkyne

The terminal alkyne group is a key functional handle that undergoes a variety of addition reactions, enabling its conversion into other valuable functional groups such as ketones, aldehydes, enamines, and vinyl halides.

Hydration: The addition of water across the alkyne's triple bond can be controlled to yield either a ketone or an aldehyde, depending on the reaction conditions.

Markovnikov Hydration: In the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, hydration follows Markovnikov's rule. The initial addition of water forms an unstable enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, yielding 1-(piperidin-4-yloxy)propan-2-one.

Anti-Markovnikov Hydration: To achieve anti-Markovnikov addition, a two-step hydroboration-oxidation sequence is employed. Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, leads to the formation of an aldehyde. This process yields 3-(piperidin-4-yloxy)propanal.

Hydroamination: The addition of an N-H bond across the alkyne can occur either intramolecularly or intermolecularly.

Intramolecular Hydroamination: While theoretically possible, the cyclization of the piperidine (B6355638) nitrogen onto the alkyne (a 6-endo-dig process) is generally disfavored under standard conditions but can be achieved using specific catalysts. nih.gov Organolanthanide complexes, for example, are known to catalyze the intramolecular hydroamination of amine-tethered alkenes and alkynes to form substituted piperidines and pyrrolidines. nih.gov

Intermolecular Hydroamination: The reaction with external amines, catalyzed by transition metals like palladium, ruthenium, or copper, can yield enamines or imines. organic-chemistry.org The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the chosen catalyst system.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne proceeds in a stepwise manner.

Markovnikov Addition: The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon. The addition of one equivalent of HX produces a vinyl halide, specifically 4-((2-haloprop-1-en-2-yl)oxy)piperidine. If an excess of HX is used, a second addition occurs to form a geminal dihalide, 4-((2,2-dihalopropoxy)oxy)piperidine.

Anti-Markovnikov Addition: In the specific case of HBr, the regioselectivity can be reversed to anti-Markovnikov by performing the reaction in the presence of peroxides (a radical initiator). This radical addition yields 4-((1-bromoprop-1-en-2-yl)oxy)piperidine as a mixture of (E) and (Z) isomers.

Table 1: Summary of Addition Reactions on the Alkyne Moiety

| Reaction Type | Reagents | Product Type | Regioselectivity | Resulting Structure |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov | 1-(Piperidin-4-yloxy)propan-2-one |

| Hydration | 1. 9-BBN; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov | 3-(Piperidin-4-yloxy)propanal |

| Hydrohalogenation | HX (1 eq.) | Vinyl Halide | Markovnikov | 4-((2-Haloprop-1-en-2-yl)oxy)piperidine |

| Hydrohalogenation | HX (excess) | Geminal Dihalide | Markovnikov | 4-((2,2-Dihalopropoxy)oxy)piperidine |

| Hydrohalogenation | HBr, ROOR | Vinyl Bromide | Anti-Markovnikov | 4-((1-Bromoprop-1-en-2-yl)oxy)piperidine |

Other Cycloaddition Reactions (e.g., Diels-Alder, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC))

The alkyne functionality serves as a competent partner in various cycloaddition reactions, most notably the Diels-Alder reaction and as a precursor for "click chemistry."

Diels-Alder Reaction: The propargyl group can act as a dienophile in a [4+2] cycloaddition with a conjugated diene. quimicaorganica.orgorganic-chemistry.org This thermally allowed pericyclic reaction forms a new six-membered ring. For instance, reaction with 1,3-butadiene (B125203) would yield 4-((1,4-cyclohexadien-1-ylmethoxy)methyl)piperidine. The reaction's efficiency can be influenced by substituents on the diene; electron-donating groups on the diene generally accelerate the reaction. organic-chemistry.org Cobalt complexes have been shown to effectively control the regiochemistry in Diels-Alder reactions involving alkynes. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The terminal alkyne of this compound is a standard component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the prompt specifically mentions the strain-promoted variant, SPAAC. This catalyst-free reaction requires a strained alkyne, typically a cyclooctyne, where ring strain provides the driving force for the reaction with an azide to form a stable triazole. magtech.com.cn Therefore, this compound itself does not directly undergo SPAAC. It would first need to be derivatized into a strained cyclic alkyne.

The advantage of SPAAC is its bioorthogonality; it can proceed in complex biological environments without the need for a cytotoxic copper catalyst. nih.gov The rate of SPAAC reactions can be enhanced by modifying the structure of the cycloalkyne, for example, by introducing fluorine atoms or oxidizing an adjacent alcohol to a ketone. magtech.com.cnnih.govnih.gov

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, providing a site for extensive derivatization.

N-Alkylation and N-Acylation Reactions for Modifying the Piperidine Ring

N-Alkylation: The piperidine nitrogen can be readily alkylated via nucleophilic substitution with alkyl halides. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, often in the presence of a mild base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction. researchgate.netgoogle.com This prevents the formation of the piperidinium (B107235) salt, which would halt the reaction. Using one equivalent of the alkylating agent favors monoalkylation. This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom.

N-Acylation: Acylation of the piperidine nitrogen is achieved by reaction with acylating agents like acyl chlorides or acid anhydrides. google.comwikipedia.org This reaction is generally rapid and high-yielding, forming a stable amide linkage. The resulting N-acylpiperidine derivatives often exhibit altered chemical and biological properties compared to the parent amine.

Table 2: N-Functionalization of the Piperidine Ring

| Reaction Type | Reagents | Functional Group Introduced | Product Class |

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | Alkyl (R) | Tertiary Amine |

| N-Acylation | RCOCl (Acyl Chloride) or (RCO)₂O (Anhydride) | Acyl (RCO) | Amide |

Formation of Quaternary Ammonium (B1175870) Salts

Exhaustive alkylation of the piperidine nitrogen leads to the formation of quaternary ammonium salts. This transformation, known as the Menschutkin reaction, involves reacting the secondary amine (or the N-alkylated tertiary amine) with an excess of a reactive alkyl halide (e.g., methyl iodide). quora.comwikipedia.org The reaction proceeds via an SN2 mechanism, resulting in a permanently charged tetra-substituted nitrogen atom. mdpi.com The stereochemistry of this quaternization can be influenced by the steric bulk of the substituents on the piperidine ring and the incoming alkyl group, with the alkylating agent often preferring axial attack. acs.org These quaternary salts have applications as phase-transfer catalysts and possess unique biological activities. quora.comresearchgate.netontosight.ai

Oxidative Transformations and Ring Dearomatization

The piperidine ring, being a saturated heterocycle, is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. Dearomatization is not applicable as the ring is not aromatic. Oxidation can be achieved using various reagents, such as hypervalent iodine compounds or certain metal catalysts. nih.gov A common outcome is the formation of an N-acyliminium ion intermediate, especially if the nitrogen is first acylated. nih.gov These electrophilic intermediates can be trapped by nucleophiles to introduce substituents at the C2 or C6 positions of the piperidine ring. More vigorous oxidation can lead to the formation of a lactam (a cyclic amide) at the C2 or C6 position. In some cases, oxidative conditions can even promote ring cleavage. acs.orgnih.gov

Reactions Involving the Ether Linkage and Piperidine Ring System

Ether Linkage Cleavage: The C-O bond of the propargyl ether can be cleaved using strong acids like HBr or HI. libretexts.org The reaction is initiated by the protonation of the ether oxygen to form a good leaving group. wikipedia.org The subsequent cleavage can occur via an SN1 or SN2 mechanism. Given that one side is a secondary carbon (within the piperidine ring) and the other is a primary propargylic carbon, the SN2 pathway is likely to dominate. The halide nucleophile would attack the less sterically hindered propargyl carbon, yielding 4-hydroxypiperidine (B117109) and a propargyl halide. Alternative methods for cleaving propargyl ethers include using low-valent titanium reagents or reductive cleavage with alkali metals. nih.govnih.gov

Piperidine Ring System Cleavage: While the piperidine ring is generally stable, certain oxidative protocols can induce ring-opening. For example, photooxidation in the presence of a sensitizer (B1316253) can convert cyclic amines into acyclic aminoaldehydes. This type of transformation represents a more profound structural modification compared to functionalization at the nitrogen or alkyne.

Stability of the Propargyl Ether Linkage under Diverse Reaction Conditions

The propargyl ether linkage in this compound is generally stable under a variety of reaction conditions. However, its stability can be compromised under specific circumstances, particularly in the presence of certain transition metal catalysts or strong acids.

Ethers are typically unreactive to many reagents, which is why they are often used as solvents in chemical reactions. Cleavage of simple ethers usually requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or boron tribromide (BBr3). scispace.com The cleavage mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. scispace.com For a secondary ether like the one in this compound, the reaction could potentially proceed through either pathway. mdpi.com

In the context of the propargyl group, specific reagents can facilitate the cleavage of the ether bond under milder conditions. For instance, palladium-catalyzed reactions, which are often employed for transformations involving alkynes, can lead to the cleavage of the C-O bond of propargyl ethers. Current time information in Bangalore, IN. Studies have shown that treatment of propargyl ethers with a palladium(II) catalyst in the presence of a base can result in depropargylation to yield the corresponding alcohol. Current time information in Bangalore, IN. This cleavage is thought to proceed through the formation of a palladium-alkyne intermediate. Current time information in Bangalore, IN.

The stability of the propargyl ether is also a consideration in reactions targeting other parts of the molecule. For example, in C-H functionalization reactions on the piperidine ring, the choice of catalyst and reaction conditions is crucial to avoid undesired reactions at the propargyl ether linkage.

| Condition | Stability | Notes |

| Strong Acids (e.g., HI, BBr₃) | Potentially Labile | Cleavage can occur, typical for ethers. scispace.com |

| Strong Bases (e.g., NaNH₂) | Generally Stable | The terminal alkyne will be deprotonated. sigmaaldrich.com |

| Palladium Catalysts | Potentially Labile | Depropargylation can occur under certain conditions. Current time information in Bangalore, IN. |

| Copper Catalysts | Generally Stable | Commonly used in click chemistry without ether cleavage. nih.gov |

| Mild Oxidizing/Reducing Agents | Generally Stable | Depends on the specific reagent and other functional groups present. |

Selective Transformations at the Piperidine Ring Carbons (e.g., C-H functionalization)

Direct functionalization of the C-H bonds of the piperidine ring in this compound offers a powerful strategy for introducing molecular complexity. This approach avoids the need for pre-functionalized piperidine derivatives and allows for the direct installation of substituents at various positions on the ring. The regioselectivity of these reactions is often controlled by the choice of catalyst and any directing groups present on the piperidine nitrogen.

Recent advancements in catalysis have enabled the selective functionalization of C-H bonds in cyclic amines. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to functionalize piperidines at the C2, C3, and C4 positions. The site-selectivity can be influenced by the nature of the protecting group on the piperidine nitrogen and the specific rhodium catalyst used.

While direct C-H functionalization of the piperidine ring in this compound is not extensively documented, the principles from related systems can be applied. The presence of the ether oxygen at the C4 position can influence the electronic properties of the ring and thus the regioselectivity of C-H activation. For instance, in some systems, the C3 position is deactivated towards certain carbene C-H insertions due to the electron-withdrawing inductive effect of the nitrogen atom.

| Position | Method | Catalyst/Reagent | Notes |

| C2 | Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄ | Site selectivity is controlled by the catalyst and N-protecting group. |

| C4 | Rhodium-catalyzed C-H insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Requires specific N-acyl protecting groups to direct functionalization. |

| C3 | Indirect methods | Cyclopropanation followed by ring-opening | Direct C-H functionalization at C3 is often challenging. |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. These reactions are characterized by high atom economy and procedural simplicity. The structure of this compound, with its terminal alkyne and secondary amine, makes it an ideal candidate for various MCRs.

Leveraging Multiple Reactive Sites for Enhanced Molecular Complexity

The terminal alkyne of this compound is a key reactive site for participation in several powerful MCRs. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.comchemie-brunschwig.ch In this reaction, the terminal alkyne of this compound can react with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.org This reaction is highly reliable, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules. nih.gov

Another important MCR is the A³ coupling reaction (aldehyde-alkyne-amine). In this reaction, this compound can act as the amine component, reacting with an aldehyde and another terminal alkyne to produce a propargylamine. researchgate.netisres.org This reaction is typically catalyzed by copper or other transition metals and provides a straightforward route to highly functionalized amines.

Furthermore, the piperidine nitrogen, after appropriate activation, could potentially participate in Ugi or Passerini reactions. The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. rsc.orgresearchgate.net The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.gov While direct participation of this compound in these reactions is less common without N-activation, its derivatives could be valuable substrates.

The ability to participate in these MCRs allows for the rapid generation of diverse molecular scaffolds from this compound, highlighting its utility as a versatile building block in medicinal chemistry and materials science. The resulting products, often containing multiple heterocyclic rings, can be further elaborated to access even more complex molecular architectures. rsc.orgnih.gov

| Reaction Name | Reactants | Product | Catalyst |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound , Organic Azide | 1,4-Disubstituted 1,2,3-triazole | Copper(I) |

| A³ Coupling | Aldehyde, This compound , Terminal Alkyne | Propargylamine | Copper, Gold, Silver, etc. |

| Ugi Reaction | Aldehyde, Amine (piperidine derivative) , Carboxylic Acid, Isocyanide | α-Acylamino amide | Typically no catalyst needed |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Typically no catalyst needed |

Utilization of 4 Prop 2 Yn 1 Yloxy Piperidine As a Synthetic Building Block

Construction of Complex Organic Architectures via Click Chemistry

The terminal alkyne of 4-(prop-2-yn-1-yloxy)piperidine is ideally suited for click chemistry, a set of reactions known for their reliability, high yields, and tolerance of various functional groups. nih.gov The CuAAC reaction, in particular, transforms the alkyne and an organic azide (B81097) into a stable 1,4-disubstituted 1,2,3-triazole linker, providing a robust method for covalently connecting different molecular fragments. nih.gov

The primary application of this compound in click chemistry is the synthesis of conjugates where the piperidine (B6355638) ring is linked to another molecule via a triazole bridge. nih.gov This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. nih.govjenabioscience.com The process is highly efficient and regioselective, exclusively forming the 1,4-isomer of the triazole ring. nih.gov

This strategy allows for the conjugation of the piperidine scaffold to a vast range of molecules, provided they can be converted into an azide derivative. These include biomolecules, fluorescent dyes, and other pharmacologically active cores. The resulting triazole ring is not merely a linker; it is a stable, aromatic, and hydrolytically resistant unit that can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the biological activity of the final conjugate. nih.govthieme.de

| Piperidine Building Block | Azide Partner (R-N₃) | Catalyst System | Resulting Conjugate Structure |

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1-(Benzyl)-4-((1H-1,2,3-triazol-4-yl)methoxy)piperidine |

| This compound | Azido-functionalized Steroid | Cu(I) | Steroid-triazole-piperidine conjugate nih.gov |

| This compound | Azidoacetic acid derivative | Cu(I) | Carboxylic acid-terminated piperidine conjugate |

| This compound | Azido-functionalized Peptide | Cu(I) / Ligand (e.g., THPTA) nih.gov | Peptide-triazole-piperidine conjugate |

This table illustrates the general principle of conjugating this compound with various azide partners using the CuAAC reaction.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Bioactive scaffolds built using a modular, supramolecular approach are crucial for applications like tissue engineering. nih.govnih.gov The this compound unit can be incorporated as a key module into larger systems designed for self-assembly.

By conjugating the piperidine-alkyne with molecules that possess recognition motifs (e.g., hydrogen bonding sites or host-guest components), new supramolecular scaffolds can be created. For instance, linking it to a ureido-pyrimidinone (UPy) moiety, known for forming strong quadruple hydrogen bonds, could induce the self-assembly of piperidine-containing materials. nih.gov The triazole linker formed via click chemistry can also contribute to the stability and organization of these assemblies through its own intermolecular interactions. This modularity allows for precise control over the architecture and function of the resulting supramolecular structures. nih.gov

The alkyne group of this compound makes it an excellent candidate for modifying and creating polymers. nih.gov In polymer science, click chemistry is widely used for two main purposes: the polymerization of monomers and the post-polymerization functionalization of a polymer backbone.

Polymer Functionalization : A pre-formed polymer containing azide side chains can be "decorated" with this compound units. This grafts the piperidine moiety onto the polymer, imparting new properties.

Dendrimer Synthesis : Dendrimers are highly branched, tree-like polymers. This compound can be used as a surface group by clicking it onto the periphery of an azide-terminated dendrimer core. This approach allows for the creation of well-defined macromolecules with a high density of piperidine units on their surface.

Role in Chemical Library Synthesis

Chemical libraries are large collections of distinct compounds used in high-throughput screening to discover new drug leads. nih.gov The piperidine scaffold is a common feature in many approved drugs, making it an attractive core for such libraries. nih.govresearchgate.net

The design of a chemical library based on this compound follows the principles of diversity-oriented synthesis. nih.gov The core scaffold, the piperidine-alkyne unit, remains constant, while diversity is introduced by reacting it with a large and varied collection of azide building blocks.

The key design principles include:

Scaffold-Based Diversity : The this compound acts as the central scaffold. researchgate.net

Reagent-Based Diversity : A library of diverse azides (R-N₃) is used, where 'R' can be varied in terms of size, shape, and electronic properties (e.g., aromatic rings, aliphatic chains, other heterocyclic systems).

Stereochemical Diversity : If the azide building blocks contain chiral centers, further diversity can be introduced. researchgate.netresearchgate.net

This strategy allows for the systematic exploration of the chemical space around the piperidine core, increasing the probability of finding a compound with desired biological activity. nih.govnih.gov

Parallel synthesis is a technique used to produce large numbers of compounds simultaneously, and it is the foundation of library creation. nih.gov The CuAAC reaction is exceptionally well-suited for high-throughput and parallel synthesis formats due to its robustness, simple reaction conditions, and high conversion rates. nih.gov

Reactions can be performed in multi-well plates (e.g., 96-well plates), where each well contains the this compound, the catalyst system, and a unique azide from a pre-selected library. nih.gov The use of automated liquid handling systems can further streamline the process, allowing for the rapid generation of hundreds or thousands of distinct triazole-piperidine conjugates with minimal purification required. nih.gov

| Well | Component 1 (Scaffold) | Component 2 (Azide) | Resulting Library Member |

| A1 | This compound | Azide 1 | Piperidine-Triazole-R₁ |

| A2 | This compound | Azide 2 | Piperidine-Triazole-R₂ |

| A3 | This compound | Azide 3 | Piperidine-Triazole-R₃ |

| ... | ... | ... | ... |

| H12 | This compound | Azide 96 | Piperidine-Triazole-R₉₆ |

This table provides a simplified representation of a 96-well plate setup for the parallel synthesis of a piperidine-triazole library.

Precursor for Functional Materials and Probes (Focus on Synthetic Strategy, not Material Performance or Biological Outcome)

The strategic placement of the propargyl group on the piperidine scaffold allows for its incorporation into larger molecular architectures. The primary synthetic strategy revolves around the transformation of the terminal alkyne into a stable 1,2,3-triazole ring through the CuAAC reaction. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal method for the synthesis of functional materials and probes.

From a synthetic standpoint, this compound can serve as a monomer in the synthesis of functional polymers with potential applications in organic electronics. The terminal alkyne allows for its participation in polymerization reactions, particularly through click polymerization. This involves the reaction of a bifunctional monomer containing two azide groups with a bifunctional monomer containing two alkyne groups, or the self-polymerization of a monomer containing both an azide and an alkyne group.

While specific examples detailing the use of this compound in the synthesis of electroactive polymers are not prevalent in the reviewed literature, the synthetic strategy is well-established. For instance, it can be copolymerized with a diazide-functionalized aromatic compound to create a conjugated polymer. The resulting polymer would feature the piperidine moiety as a pendant group, connected to the polymer backbone via a stable triazole linker. The incorporation of the piperidine unit could influence the polymer's solubility and processing characteristics.

A representative synthetic scheme for such a polymerization is depicted below:

Scheme 1: Representative Synthesis of a Triazole-Containing Polymer

In this reaction, 'R' represents an aromatic or other conjugated system.

The synthesis would typically involve dissolving the alkyne-functionalized piperidine monomer and a suitable diazide comonomer in an appropriate solvent, followed by the addition of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction proceeds under mild conditions to yield the desired polymer.

Table 1: Key Components in the Synthesis of Triazole-Containing Polymers

| Component | Role | Example |

| Alkyne Monomer | Provides the alkyne functionality for the click reaction. | This compound |

| Azide Comonomer | Provides the azide functionality for the click reaction. | 1,4-Diazidobenzene |

| Catalyst | Catalyzes the [3+2] cycloaddition reaction. | Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) |

| Solvent | Solubilizes the reactants and facilitates the reaction. | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

This synthetic approach offers a modular and efficient way to introduce the piperidine functionality into a polymer chain, which can be a valuable strategy for tuning the properties of organic electronic materials.

In the realm of chemical biology, this compound serves as a valuable scaffold for the synthesis of molecular probes. The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert in biological systems but can be specifically reacted with an azide-functionalized partner through the CuAAC reaction. This allows for the targeted labeling and detection of biomolecules.

The synthetic strategy involves coupling this compound to a molecule of interest that has been modified to contain an azide group. This "click" reaction can be used to attach the piperidine moiety to a variety of substrates, including fluorophores, affinity tags, or drug molecules.

For example, a fluorescent probe can be synthesized by reacting this compound with an azide-functionalized fluorophore. The resulting conjugate would combine the properties of the piperidine scaffold with the signaling capability of the fluorophore.

Scheme 2: Synthesis of a Fluorescent Probe using this compound

Table 2: Research Findings on the Synthesis of Probes via Click Chemistry

| Probe Type | Synthetic Strategy | Key Reactants | Reference |

| Fluorogenic Probes | CuAAC reaction activates fluorescence upon triazole formation. mdpi.com | Non-fluorescent azido-coumarin and an alkyne. mdpi.com | mdpi.com |

| Fluorescent Safirinium Probes | CuAAC reaction to attach Safirinium fluorophores to various molecules. google.comacs.org | Alkyne- or azide-functionalized Safirinium dyes. google.comacs.org | google.comacs.org |

| TaqMan Oligonucleotide Probes | Post-synthetic labeling of alkyne-modified oligonucleotides with fluorescent azides via CuAAC. acs.org | Alkyne-modified oligonucleotide and a fluorescent azide. acs.org | acs.org |

| Bioorthogonal Spin-Labeling Probes | Ultrafast bioorthogonal reaction between a tetrazine-bearing amino acid and a strained trans-cyclooctene (B1233481) (sTCO)-functionalized nitroxide. | Tetrazine-containing protein and sTCO-nitroxide. |

Spectroscopic and Computational Characterization of 4 Prop 2 Yn 1 Yloxy Piperidine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the complex structural features of 4-(Prop-2-yn-1-yloxy)piperidine is achieved through a suite of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework.

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms.

While one-dimensional (1D) NMR spectra provide fundamental information, complex structures often require multi-dimensional NMR techniques for unambiguous assignments. Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are instrumental in establishing connectivity between protons and carbons. researchgate.net For instance, in a related substituted piperidine (B6355638), 4-(1-pyrrolidinyl)piperidine (B154721), COSY and HETCOR spectra were essential for the complete assignment of proton and carbon signals. researchgate.net

For this compound, a ¹H-¹³C HETCOR experiment would definitively link the protons of the piperidine ring and the propargyl group to their corresponding carbon atoms. This is particularly useful for distinguishing between the axial and equatorial protons on the piperidine ring and for confirming the ether linkage. The stereochemistry of the molecule, particularly the conformational preference of the propargyloxy substituent (axial vs. equatorial), can be investigated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY experiments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on data for piperidine and related propargyl ethers.

| Proton | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Notes |

| H-1 (NH) | 1.5 - 2.0 | broad singlet | Position can vary with concentration and solvent. |

| H-2, H-6 (axial) | 2.6 - 2.8 | multiplet | |

| H-2, H-6 (equatorial) | 3.0 - 3.2 | multiplet | |

| H-3, H-5 (axial) | 1.4 - 1.6 | multiplet |

H-3, H-5 (equatorial)| 1.8 - 2.0 | multiplet | | | H-4 | 3.5 - 3.7 | multiplet | | | O-CH₂ | 4.2 - 4.4 | doublet | Coupled to the acetylenic proton. | | C≡CH | 2.4 - 2.6 | triplet | |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on data for 4-hydroxypiperidine (B117109) and related propargyl ethers.

| Carbon | Predicted Chemical Shift (ppm, CDCl₃) |

| C-2, C-6 | 44 - 46 |

| C-3, C-5 | 32 - 34 |

| C-4 | 70 - 72 |

| O-CH₂ | 58 - 60 |

| C≡CH | 78 - 80 |

| C≡CH | 74 - 76 |

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C or ¹⁵N), is a powerful tool for tracing reaction pathways and understanding metabolic transformations. While specific isotopic labeling studies on this compound are not widely reported in the literature, this methodology could be applied to investigate its role in various chemical reactions. For example, by synthesizing the compound with a ¹³C label at a specific position, one could follow the fate of that carbon atom in a subsequent reaction using ¹³C NMR or mass spectrometry. This approach has been used to elucidate the mechanisms of action for various bioactive molecules.

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of its elemental composition. For this compound hydrochloride (C₈H₁₄ClNO), the expected exact mass would be approximately 175.0764 for the protonated molecule [M+H]⁺. chemsrc.com

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing piperidine derivatives. hmdb.ca The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the piperidine ring.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS of this compound

| m/z (predicted) | Possible Fragment Structure | Notes |

| 154.1226 | [M-H]⁺ (from loss of H₂) | Loss of a hydrogen molecule from the parent ion. |

| 116.0706 | [M - C₃H₃O]⁺ | Cleavage of the propargyloxy group. |

| 100.0757 | [C₅H₁₀NO]⁺ | Cleavage of the C-C bond adjacent to the ether oxygen. |

| 84.0808 | [C₅H₁₀N]⁺ | Loss of the hydroxyl group from the piperidine ring fragment. |

| 57.0342 | [C₃H₅O]⁺ | Propargyloxy cation. |

This technique is also invaluable for confirming the successful derivatization of the molecule, as any modification would result in a predictable mass shift.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemsrc.com Each functional group has a characteristic set of vibrational frequencies, providing a "fingerprint" of the molecule.

For this compound, the key functional groups that can be identified are the alkyne, the ether, and the secondary amine of the piperidine ring.

Table 4: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H (piperidine) | Stretching | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |

| C-H (alkyne) | Stretching | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| C≡C (alkyne) | Stretching | 2100-2140 | 2100-2140 | Weak to Medium (IR), Strong (Raman) |

| C-O (ether) | Stretching | 1070-1150 | 1070-1150 | Strong (IR), Weak (Raman) |

The presence of a sharp band around 3300 cm⁻¹ in the IR spectrum would indicate the C-H stretch of the terminal alkyne, while a band in the 2100-2140 cm⁻¹ region would confirm the C≡C triple bond. The strong C-O stretching band of the ether linkage would be expected around 1100 cm⁻¹. Raman spectroscopy is particularly useful for detecting the symmetric C≡C stretch, which is often weak in the IR spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Studies on this compound

Computational chemistry provides theoretical insights that complement experimental data. Methods like Density Functional Theory (DFT) can be used to predict the stable conformations, geometric parameters, and spectroscopic properties of this compound. researchgate.net

For example, calculations on the related 4-(1-pyrrolidinyl)piperidine have shown that the molecule exists in equilibrium between different conformers, and the relative stability of these conformers is solvent-dependent. researchgate.net Similar studies on this compound would likely investigate the energetic preference for the propargyloxy group to be in an axial or equatorial position on the piperidine ring.

Furthermore, theoretical calculations can predict NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By comparing the calculated NMR parameters for different possible isomers or conformers with the experimental data, the most likely structure can be identified. These computational models are powerful tools for interpreting complex spectra and gaining a deeper understanding of the molecule's structure and behavior.

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis delves into the arrangement of electrons within a molecule, which is fundamental to its chemical properties and reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. researchgate.net Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. dergipark.org.tr

For this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the piperidine nitrogen atom and the π-system of the propargyl group's triple bond. The LUMO, conversely, would be the corresponding anti-bonding orbital. DFT calculations on similar piperidine derivatives are used to predict these properties. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map is another useful tool, which illustrates the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. researchgate.netsparkle.pro.br In this compound, the MEP would show a negative potential (red/yellow) around the nitrogen and ether oxygen atoms, indicating these are regions of high electron density and are susceptible to electrophilic attack. The acidic proton of the alkyne would show a positive potential (blue), marking it as a site for nucleophilic interaction. researchgate.net

Table 1: Predicted Electronic Properties of this compound This table presents illustrative data based on DFT calculations reported for structurally similar piperidine and propargyl ether derivatives.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -5.0 eV | Relates to ionization potential and electron-donating ability. nih.gov |

| LUMO Energy | ~ -1.5 to -0.5 eV | Relates to electron affinity and electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicates high kinetic stability and moderate reactivity. nih.gov |

| Dipole Moment | ~ 1.5 to 2.5 D | Reflects the overall polarity of the molecule. |

Note: Exact values require specific DFT calculations (e.g., using B3LYP/6-31G basis set) which are not publicly available for this specific molecule. The presented values are typical for similar heterocyclic compounds.* researchgate.netresearchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The piperidine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. pearson.com Substituents on the ring can exist in either an axial or an equatorial position. libretexts.org

For this compound, the key conformational equilibrium is the chair-chair interconversion, which flips the substituent at the C-4 position between axial and equatorial orientations. Generally, bulky substituents are sterically hindered in the axial position due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the conformer with the bulky group in the more spacious equatorial position is energetically favored. masterorganicchemistry.com The prop-2-yn-1-yloxy group is considered bulky, and thus it is predicted to strongly prefer the equatorial position. The energy difference (ΔG) between the axial and equatorial conformers can be estimated computationally or through experimental methods. For a hydroxyl group, this difference is about 4.2 kJ/mol, and it is expected to be similar or slightly larger for the propargyloxy group. vaia.com

Table 2: Predicted Conformational Energy of this compound This table presents estimated energy differences based on A-values for analogous substituents on a cyclohexane ring.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Equatorial-Substituted | 0 (most stable) | > 95% |

| Axial-Substituted | ~ 1.8 - 2.5 | < 5% |

Note: The energy difference is an estimate based on values for similar alkoxy groups. An exact value would require specific computational analysis. masterorganicchemistry.com

Reactivity Prediction and Reaction Mechanism Studies

Computational methods, particularly DFT, are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic structure and frontier molecular orbitals, one can identify the most likely sites for chemical reactions. mdpi.com

The reactivity of this compound is dictated by its three main functional groups:

Piperidine Nitrogen: The lone pair on the secondary amine makes it a nucleophilic and basic center. It can readily undergo reactions such as alkylation, acylation, and protonation.

Propargyl Ether: The ether linkage is generally stable. The terminal alkyne (C≡C-H), however, is a versatile functional group. The terminal proton is weakly acidic and can be removed by a strong base. The triple bond itself can participate in various reactions, including metal-catalyzed couplings (like Sonogashira coupling), cycloadditions (e.g., click chemistry with azides), and hydration. researchgate.net

Ether Oxygen: The oxygen atom also has lone pairs, making it a potential hydrogen bond acceptor, though it is a much weaker nucleophile than the nitrogen.

DFT calculations can model the transition states of potential reactions, providing activation energies that help predict which reaction pathways are most favorable. mdpi.com For instance, modeling the N-alkylation would involve calculating the energy barrier for the nucleophilic attack of the piperidine nitrogen on an electrophile. Similarly, the mechanism for a rhodium-catalyzed silylation of the propargyl group has been studied using DFT, revealing the critical role of ligands in facilitating the reaction. researchgate.net

Table 3: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Potential Reactions |

| Secondary Amine (N-H) | Nucleophilic, Basic | Alkylation, Acylation, Salt Formation |

| Alkyne (C≡C-H) | Electrophilic/Nucleophilic | Click Chemistry (cycloaddition), Sonogashira Coupling, Hydration |

| Ether (C-O-C) | Generally Unreactive | Potential for cleavage under harsh acidic conditions |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net This technique is particularly useful for studying how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. kaust.edu.sanih.gov

In an aqueous environment, MD simulations can map the hydration shell around the molecule. nitech.ac.jp The piperidine nitrogen and the ether oxygen are expected to act as hydrogen bond acceptors, forming interactions with water molecules. The acidic proton on the alkyne could potentially act as a weak hydrogen bond donor. The ethyl and propyl hydrocarbon portions of the molecule are hydrophobic and would prefer to minimize contact with water.

MD simulations are also crucial for understanding how this compound might bind to a biological target, such as a receptor or enzyme. By placing the molecule in the binding site of a protein and simulating its movement, researchers can assess the stability of the complex, identify key intermolecular interactions (like hydrogen bonds, salt bridges, and hydrophobic contacts), and calculate the binding free energy. kaust.edu.sanih.gov Such studies on various piperidine derivatives have been instrumental in drug design and development, revealing how specific functional groups contribute to binding affinity and selectivity. researchgate.net

Table 4: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Feature Involved | Potential Partner |

| Hydrogen Bond Acceptor | Piperidine Nitrogen, Ether Oxygen | Water, Hydroxyl groups, Amine groups |

| Hydrogen Bond Donor | N-H proton, Alkyne C-H proton (weak) | Water, Carbonyl oxygens |

| Hydrophobic Interactions | Piperidine ring C-H, Propyl chain | Nonpolar amino acid residues, Lipid environments |

| van der Waals Forces | Entire molecule | All surrounding atoms |

Future Directions and Emerging Research Avenues for 4 Prop 2 Yn 1 Yloxy Piperidine

Exploration of Novel Catalytic Systems for Functionalization Reactions